5-{[6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-{[6-CHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALIN-2-YL]AMINO}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and heteroatoms within its structure makes it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[6-CHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALIN-2-YL]AMINO}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of substituents through various organic reactions. Common synthetic routes include:
Formation of the Quinoxaline Core: This step involves the condensation of appropriate diamines with diketones under acidic or basic conditions.
Introduction of the Pyrazole Moiety: This is achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Formation of the Benzodiazole Ring: This step involves the cyclization of o-phenylenediamine derivatives with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-{[6-CHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALIN-2-YL]AMINO}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups such as halides, alkyls, or acyls.
Scientific Research Applications
5-{[6-CHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALIN-2-YL]AMINO}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial agents.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-{[6-CHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALIN-2-YL]AMINO}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
6-(4-Substituted Phenyl)-2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)Imidazo[2,1-B][1,3,4]Thiadiazole: Known for its anti-tubercular activity.
2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)Imidazole: Used in various synthetic applications.
Uniqueness
5-{[6-CHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALIN-2-YL]AMINO}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H20ClN7O |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
5-[[6-chloro-3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-yl]amino]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C22H20ClN7O/c1-12-9-13(2)30(27-12)21-20(25-16-7-5-14(23)10-17(16)26-21)24-15-6-8-18-19(11-15)29(4)22(31)28(18)3/h5-11H,1-4H3,(H,24,25) |
InChI Key |
LEFCLYHWEGQUAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(C=CC(=C3)Cl)N=C2NC4=CC5=C(C=C4)N(C(=O)N5C)C)C |
Origin of Product |
United States |
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